

Unveiling CGP-11130: A Technical Guide to the Potent GABAergic Modulator

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Compound of Interest

Compound Name: 4-Fluoro phenibut hydrochloride

Cat. No.: B2869861

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Abstract

CGP-11130, also known as 4-Fluorophenibut, is a potent and selective agonist for the γ -aminobutyric acid type B (GABAB) receptor. As a derivative of the nootropic agent phenibut, this compound has garnered interest within the research community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the available research on CGP-11130, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. While extensive public data remains limited, this document serves as a foundational resource for professionals engaged in the study and development of GABAergic compounds.

Core Compound Data

CGP-11130 is a structural analog of the inhibitory neurotransmitter GABA and is closely related to other GABAergic compounds such as baclofen and phenibut.^[1] The introduction of a fluorine atom at the para position of the phenyl ring distinguishes it from phenibut and contributes to its enhanced potency at the GABAB receptor.

Parameter	Value	Reference
Developmental Code Name	CGP-11130	[1]
Systematic Name	β -(4-fluorophenyl)- γ -aminobutyric acid	[1]
Molecular Formula	C10H12FNO2	
Molecular Weight	197.21 g/mol	
Primary Target	GABAB Receptor	

Quantitative Analysis of Receptor Affinity and Potency

CGP-11130 exhibits a high degree of selectivity for the GABAB receptor over the GABAA receptor. The following table summarizes the available quantitative data on its receptor binding and functional potency.

Metric	Value (μM)	Receptor Subtype	Notes	Reference
IC50	1.70	GABAB	Inhibition of radioligand binding.	[1]
IC50	> 100	GABAA	Demonstrates high selectivity.	[1]
EC50	23.3	GABAB	Potency in activating outward-rectifying K ⁺ currents in mouse cerebellar Purkinje cells.	[2]
EC50 (Baclofen)	6.0	GABAB	For comparison; a more potent agonist.	[2]
EC50 (Phenibut)	1362	GABAB	For comparison; a less potent agonist.	[2]

Experimental Protocols

A critical aspect of understanding the properties of CGP-11130 lies in the experimental methods used to characterize it. The following section details a key electrophysiological protocol.

Electrophysiological Analysis of GABAB Receptor Agonism

The functional potency of CGP-11130 as a GABAB receptor agonist was determined using in vitro patch-clamp recordings on mouse cerebellar Purkinje cells.[2]

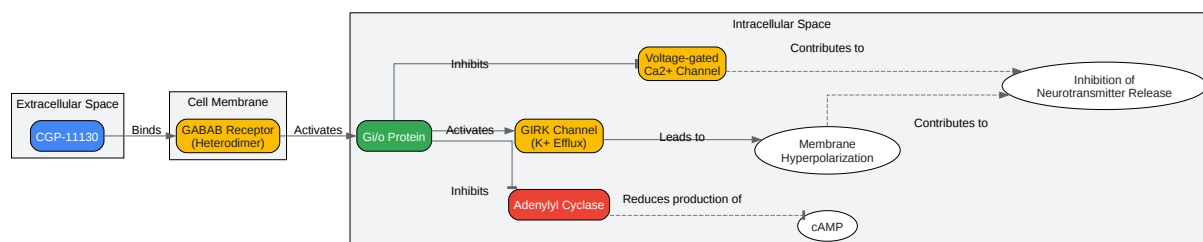
Objective: To measure the ability of CGP-11130 to activate GABAB receptor-mediated ion currents.

Methodology:

- Tissue Preparation: Cerebellar slices were prepared from mice.
- Recording Configuration: Whole-cell patch-clamp recordings were obtained from Purkinje cells.
- Drug Application: CGP-11130, baclofen, and phenibut were applied to the slices to elicit dose-dependent responses.
- Data Acquisition: Outward-rectifying potassium (K⁺) currents, a hallmark of GABAB receptor activation in these neurons, were measured.
- Analysis: The concentration of each agonist required to produce 50% of the maximal response (EC₅₀) was calculated to determine their relative potencies.^[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for CGP-11130 is the activation of the GABAB receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular events that lead to neuronal inhibition.



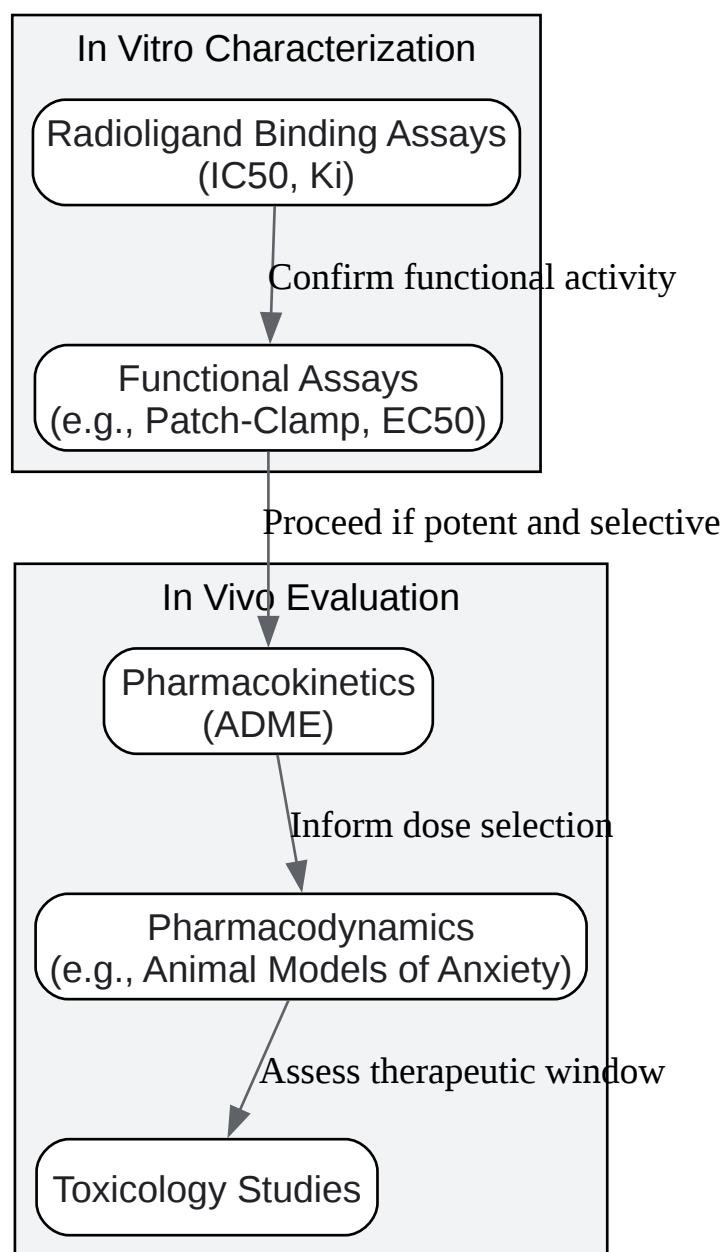
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GABA_B Receptor Signaling Pathway for CGP-11130.

Upon binding of CGP-11130, the GABA_B receptor activates associated Gi/o proteins. This activation leads to two primary downstream effects: the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, the G-protein $\beta\gamma$ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.^[2] Additionally, the influx of calcium through voltage-gated calcium channels is inhibited. Together, these actions result in a reduction of neuronal excitability and the inhibition of neurotransmitter release.

Experimental Workflow Visualization

The characterization of a novel compound like CGP-11130 follows a logical progression from in vitro to in vivo studies. The following diagram illustrates a typical experimental workflow for evaluating a GABA_B receptor agonist.



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Typical Experimental Workflow for a GABA_B Agonist.

Conclusion and Future Directions

The available data robustly characterize CGP-11130 as a potent and selective GABAB receptor agonist, with greater potency than phenibut but less than baclofen. The detailed electrophysiological studies provide a clear mechanism for its inhibitory effects on neuronal

activity. However, to fully understand the therapeutic potential of CGP-11130, further research is required. Key areas for future investigation include:

- **Comprehensive Pharmacokinetics:** Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of CGP-11130 are necessary to understand its in vivo behavior.
- **In Vivo Efficacy:** Evaluation in animal models of relevant disorders, such as anxiety, spasticity, and substance abuse, would provide insight into its potential therapeutic applications.
- **Safety and Toxicology:** A thorough assessment of its safety profile is crucial for any further development.
- **Receptor Subtype Selectivity:** Investigating the affinity and functional activity of CGP-11130 at different GABAB receptor subunit compositions could reveal more nuanced pharmacological properties.

This technical guide serves as a current repository of knowledge on CGP-11130. As new research emerges, this document can be updated to provide the scientific community with the most up-to-date information on this intriguing compound.

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References

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